(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Deoxycortisol typically involves the hydroxylation of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 11β-hydroxylase (CYP11B1) . The process can be replicated in vitro using recombinant enzyme systems or whole-cell biotransformation assays .
Industrial Production Methods: Industrial production of 21-Deoxycortisol often employs biotechnological methods, utilizing microbial or yeast systems engineered to express the necessary enzymes. This approach ensures high yield and specificity .
Chemical Reactions Analysis
Types of Reactions: 21-Deoxycortisol undergoes several types of chemical reactions, including:
Oxidation: Conversion to 21-deoxycortisone by 11β-hydroxysteroid dehydrogenase.
Hydroxylation: Formation from 17α-hydroxyprogesterone via 11β-hydroxylase.
Common Reagents and Conditions:
Oxidation: Typically involves enzymes like 11β-hydroxysteroid dehydrogenase.
Hydroxylation: Requires 11β-hydroxylase and appropriate cofactors.
Major Products:
21-Deoxycortisone: Formed from 21-Deoxycortisol via oxidation.
Cortisol: Formed from 21-Deoxycortisol through further hydroxylation.
Scientific Research Applications
21-Deoxycortisol has several applications in scientific research:
Chemistry: Used as a reference compound in steroid biosynthesis studies.
Biology: Serves as a biomarker for congenital adrenal hyperplasia due to 21-hydroxylase deficiency.
Medicine: Utilized in newborn screening for congenital adrenal hyperplasia.
Industry: Employed in the production of steroid hormones and related compounds.
Mechanism of Action
21-Deoxycortisol exerts its effects primarily through its role in steroid biosynthesis. It is converted to cortisol via the action of 11β-hydroxylase . The molecular targets involved include enzymes like 11β-hydroxylase and 21-hydroxylase, which are crucial in the biosynthetic pathway .
Comparison with Similar Compounds
11-Deoxycortisol:
Uniqueness: 21-Deoxycortisol is unique due to its specific role as a biomarker for 21-hydroxylase deficiency and its exclusive production in the adrenal glands . Unlike 17α-hydroxyprogesterone, it is not produced in the gonads, making it a more specific indicator of adrenal function .
Properties
Molecular Formula |
C21H30O4 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19-,20-,21-/m0/s1 |
InChI Key |
LCZBQMKVFQNSJR-ZYJWKOIDSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
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